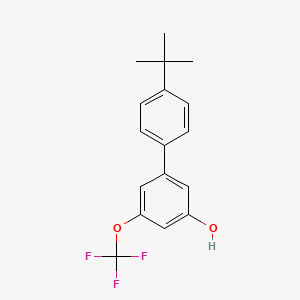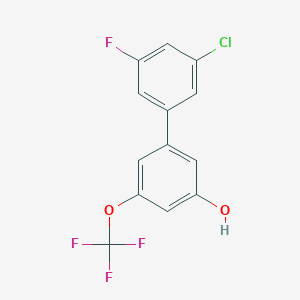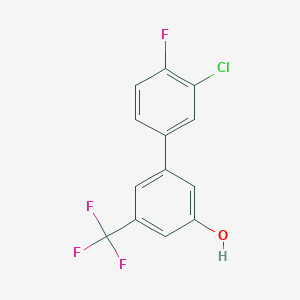
5-(4-t-Butylphenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(4-t-Butylphenyl)-3-trifluoromethoxyphenol, 95% (5-t-BTP-3-TFP-95%) is a phenolic compound that is used in a variety of scientific research applications. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
The mechanism of action of 5-t-BTP-3-TFP-95% is not fully understood. However, it is believed to act as a catalyst in the synthesis of pharmaceuticals and other compounds. It is also thought to be involved in the formation of new materials and the evaluation of the biological activity of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-BTP-3-TFP-95% are not fully understood. However, it is believed to have antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
5-t-BTP-3-TFP-95% has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time. It is also highly soluble in a range of organic solvents, making it easy to use in a variety of experiments. However, it is not suitable for use in human studies due to its potential toxicity.
Future Directions
There are several potential future directions for the use of 5-t-BTP-3-TFP-95% in scientific research. These include further study of its biochemical and physiological effects, evaluation of its potential applications in drug synthesis and development, and exploration of its potential use in the development of new materials. Additionally, further research into its potential toxicity and safety profile is warranted.
Synthesis Methods
5-t-BTP-3-TFP-95% can be synthesized via a two-step process involving the reaction of 4-t-butylphenol with trifluoromethanesulfonic anhydride, followed by the addition of 3-trifluoromethoxyphenol. The reaction yields 95% pure 5-t-BTP-3-TFP-95%. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Scientific Research Applications
5-t-BTP-3-TFP-95% has been studied for its potential applications in scientific research. It has been used in a variety of studies, including those related to the synthesis of pharmaceuticals, the development of new materials, and the evaluation of the biological activity of compounds. It has also been used as a reactant in organic synthesis and as a reagent in analytical chemistry.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O2/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(21)10-15(9-12)22-17(18,19)20/h4-10,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPGFHPFFGLJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686651 | |
| Record name | 4'-tert-Butyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-T-Butylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261933-63-4 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4′-(1,1-dimethylethyl)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-tert-Butyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)